
2-Bromo-5-methyl-3-nitropyridine
Overview
Description
2-Bromo-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-3-nitropyridine typically involves the bromination of 5-methyl-3-nitropyridine. One common method includes the reaction of 5-methyl-3-nitropyridine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Reduction Products: The reduction of the nitro group yields 2-bromo-5-methyl-3-aminopyridine.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Bromo-5-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing potential anti-cancer agents and other therapeutic compounds. The nitro group in this compound enhances its reactivity, making it suitable for various chemical transformations that lead to biologically active molecules .
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the efficacy of derivatives of this compound in creating novel anticancer agents. For instance, a study highlighted the successful synthesis of compounds that exhibited significant cytotoxic activity against cancer cell lines, showcasing the potential of this compound in drug discovery .
Agricultural Chemicals
Use in Agrochemicals:
This compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its applications in agriculture focus on enhancing crop protection and yield through effective pest management strategies .
Case Study: Pesticide Formulation
In agricultural research, formulations containing this compound have been tested for their effectiveness against common agricultural pests. Results indicated improved efficacy compared to traditional pesticides, suggesting its potential as a valuable component in sustainable agriculture practices .
Material Science
Production of Specialized Materials:
this compound plays a role in developing specialized materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its unique structure allows for modifications that can tailor material properties to meet specific industrial needs .
Case Study: Coating Applications
Research has explored the incorporation of this compound into polymer matrices to improve mechanical strength and chemical resistance. Studies showed that coatings derived from these polymers exhibited superior durability under various environmental conditions .
Analytical Chemistry
Reagent in Analytical Methods:
The compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of other chemical substances. Its reactive nature allows it to form stable complexes with target analytes, facilitating accurate measurements .
Case Study: Detection Techniques
Analytical studies have utilized this compound in spectroscopic methods to enhance the detection limits of certain analytes. The compound's ability to form distinct spectral signatures has proven beneficial in environmental monitoring applications .
Research in Organic Chemistry
Building Block for Synthetic Pathways:
In organic chemistry research, this compound is a valuable building block for exploring new synthetic pathways and reactions. Its structure allows chemists to develop innovative methodologies for synthesizing complex organic molecules .
Case Study: Synthetic Methodologies
Recent studies have reported successful reactions involving this compound that led to the formation of various heterocyclic compounds with potential biological activities. The methodologies developed have expanded the toolkit available for organic synthesis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-nitropyridine involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
- 2-Bromo-3-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 2-Bromo-5-iodo-3-nitropyridine
- 5-Bromo-2-methoxy-3-nitropyridine
Comparison: 2-Bromo-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of a methyl group at the fifth position can influence the steric and electronic environment of the molecule, affecting its reactivity in substitution and reduction reactions .
Biological Activity
2-Bromo-5-methyl-3-nitropyridine is a heterocyclic compound belonging to the nitropyridine family, known for its diverse biological activities and chemical reactivity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₅BrN₂O₂, with a molecular weight of 202.02 g/mol. The structure features a bromine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. This arrangement contributes to its unique reactivity profiles and biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Nitration of 2-Bromo-5-methylpyridine : This involves treating 2-bromo-5-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
- Bromination of 5-Methyl-3-nitropyridine : This method utilizes bromine or brominating agents to introduce the bromine atom into the aromatic system.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : It has been shown to reduce cell viability in various cancer cell lines by inducing cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress and subsequent cancer cell death.
The biological activity of this compound is believed to be mediated through several pathways:
- Covalent Bond Formation : The bromine and nitro groups can interact with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridines, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Study on Anticancer Properties
In another investigation reported in Cancer Letters, researchers explored the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis and reduced tumor growth in xenograft models .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | High | Moderate | Effective against both bacteria and cancer cells |
2-Iodo-5-methyl-3-nitropyridine | Moderate | High | Exhibits stronger anticancer properties |
3-Nitropyridine | Low | Low | Less reactive compared to brominated derivatives |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-bromo-5-methyl-3-nitropyridine, and how does regiochemistry influence product purity?
Methodological Answer:
Synthesis typically involves sequential halogenation and nitration. For example:
Bromination : Start with 5-methylpyridine, brominate at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid conditions.
Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
Regiochemical Considerations : The electron-withdrawing nitro group directs subsequent bromination, but steric effects from the methyl group may alter reactivity. Monitor reaction progress via TLC or HPLC to ensure regioselectivity .
Q. How should researchers characterize this compound, and what spectroscopic benchmarks are critical?
Methodological Answer:
- NMR :
- ¹H NMR : Expect aromatic protons at δ 8.5–9.0 ppm (pyridine ring) and methyl protons at δ 2.5–2.7 ppm.
- ¹³C NMR : Nitro-substituted carbons appear at δ 145–155 ppm, brominated carbons at δ 110–120 ppm.
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazards : Skin/eye irritation (H315, H319) and potential respiratory sensitization (H335) .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (FMOs). The LUMO energy indicates electrophilicity at the bromine site, while the nitro group stabilizes negative charge during nucleophilic substitution .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction barriers. DMF or THF often enhance Suzuki-Miyaura coupling yields .
Q. What strategies resolve contradictions in reported melting points for this compound derivatives?
Methodological Answer:
- Purification : Recrystallize from ethanol/water mixtures to remove isomers (e.g., 3-bromo-5-methyl-2-nitropyridine).
- DSC Analysis : Differential scanning calorimetry provides precise melting ranges. Published discrepancies (e.g., 139–141°C vs. 145–147°C) may stem from polymorphic forms or impurities .
Q. How does steric hindrance from the methyl group influence substitution reactions in this compound?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with/without the methyl group. For example, in Pd-catalyzed amination, the methyl group at C5 reduces steric clash at C2, enhancing coupling efficiency.
- Molecular Modeling : Use MOE or Schrödinger to visualize steric maps. The methyl group increases the C2-Br bond angle by ~5°, altering transition-state geometry .
Properties
IUPAC Name |
2-bromo-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBTFGZRRYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494244 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-46-4 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.